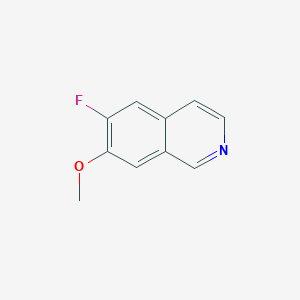

6-Fluoro-7-methoxy-isoquinoline

Overview

Description

6-Fluoro-7-methoxy-isoquinoline is a chemical compound with the molecular formula C10H8FNO . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as this compound, has been a subject of interest in recent years . A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic aromatic heterocycle . The isoquinoline ring system is the first representative of the family of benzazines bearing one nitrogen atom .

Chemical Reactions Analysis

Fluorinated quinolines, such as this compound, have been the subject of numerous studies aimed at understanding their reactivity . These studies have considered a variety of reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.18 . It is a solid substance at room temperature .

Scientific Research Applications

Antibacterial Activities

6-Fluoro-7-methoxy-isoquinoline derivatives have shown promise in antibacterial activities. The compound 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dione demonstrated strong in vitro anti-MRSA activity and inhibitory activities against Staphylococcus aureus DNA gyrase and topoisomerase IV, with weak activity against human topoisomerase II. This compound also showed efficacy in an in vivo murine thigh model of infection employing MRSA (Wang et al., 2007).

Crystal Engineering

This compound has been utilized in crystal engineering. The crystal structures of compounds based on this motif displayed different packing features by generating molecular motifs via various intermolecular interactions in the crystal lattice. This study provides significant insights for understanding packing features associated with organic fluorine (Choudhury & Row, 2006).

Fluorescence Applications

The compound has been explored for its fluorescent properties. For instance, 6-methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrated strong fluorescence with a large Stokes' shift in aqueous media, stable against light and heat, and its fluorescence intensity is scarcely affected by changing the medium pH. This makes it a potential candidate for biomedical analysis (Hirano et al., 2004).

Cancer Diagnosis

This compound derivatives have been studied for their potential in human cancer cells, tissues, and tumors diagnosis. An analytical model analyzed the interaction between a complex derivative of this compound and a two-mode field in the presence of two-photon transitions for cancer diagnosis (Alireza et al., 2019).

Photophysical Properties

The photophysical properties of borylated arylisoquinolines, including derivatives of this compound, have been investigated. These compounds demonstrated the ability to finely tune their fluorescence color by changing the properties of the aryl moiety. This tunability and the potential as molecular switches with external ionic stimuli suggest applications in various fields including bioimaging (Pais et al., 2013).

Synthesis of Fluorophore Analogues

The synthesis and spectroscopic study of analogues of a Zinquin-related fluorophore involving 6-methoxy-isoquinoline showed a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution. These compounds form fluorescent complexes with Zn(II), indicating their potential use in fluorescence-based applications (Kimber et al., 2003).

Safety and Hazards

Future Directions

Fluorinated isoquinolines, such as 6-Fluoro-7-methoxy-isoquinoline, have found applications in medicine, agriculture, and as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Mechanism of Action

Target of Action

It’s known that fluorinated quinolines, a family to which this compound belongs, often exhibit antibacterial, antineoplastic, and antiviral activities . These activities suggest that the compound may interact with various enzymes and biological targets.

Mode of Action

Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Pharmacokinetics

The elimination half-life was 7 to 8 hours, independently of the doses. The unchanged drug was excreted mainly in the urine, with 82 to 88% of the doses appearing for 72 hours .

Result of Action

Fluorinated quinolines are known to exhibit a remarkable biological activity, suggesting that this compound may have significant effects at the molecular and cellular level .

Action Environment

It’s known that the properties of fluorinated compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Cellular Effects

. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 6-Fluoro-7-methoxy-isoquinoline on these processes are not currently known.

Molecular Mechanism

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. Isoquinoline alkaloid biosynthesis is at the forefront of metabolic engineering and the synthetic biological reconstitution of pathways .

Properties

IUPAC Name |

6-fluoro-7-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSBEGUPFICXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN=CC2=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731413 | |

| Record name | 6-Fluoro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036711-00-8 | |

| Record name | 6-Fluoro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

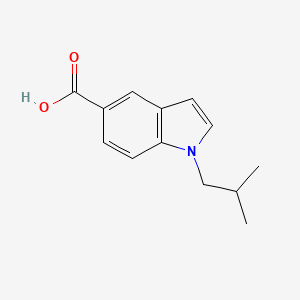

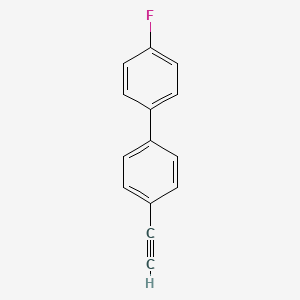

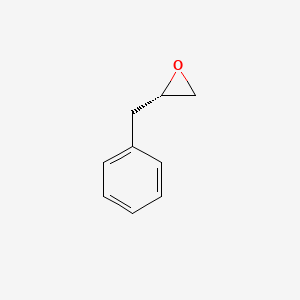

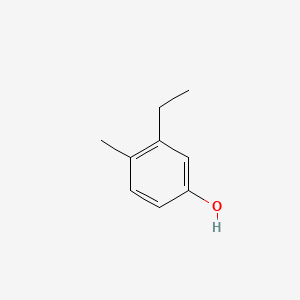

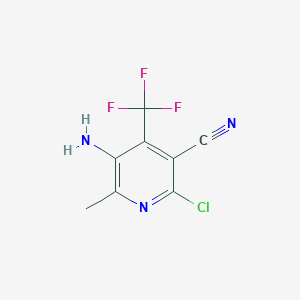

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2-Methoxyphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3059547.png)

![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)